molecular formula C20H30O3 B1200855 3-Methoxy-16-methyl-estra-2,5(10)-diene-16beta,17beta-diol CAS No. 6968-86-1

3-Methoxy-16-methyl-estra-2,5(10)-diene-16beta,17beta-diol

Cat. No. B1200855
CAS RN: 6968-86-1
M. Wt: 318.4 g/mol
InChI Key: JDNSLVADAHWSEE-NADOGSGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-16-methyl-estra-2,5(10)-diene-16beta,17beta-diol is a 16-hydroxy steroid.

Scientific Research Applications

Synthesis and Molecular Structure

  • The synthesis and conformation of 16,17-diols in the 3-methoxy-13α-estra-1,3,5(10)-triene series, including the conformation of diols and their derivatives, have been studied extensively. These studies involve hydroborating and OsO(4) dihydroxylation processes, providing insights into the preferred conformation of the D-ring with 17beta-substituents (Schwarz et al., 2003).

Chemical Transformations and Synthesis Methods

  • Research has focused on stereoselective halogenation and solvolytic investigations of 16-hydroxymethyl derivatives, yielding novel D-seco-13α-estrone derivatives through various chemical transformations (Wölfling et al., 2003).
  • Studies on synthesizing estra-3-methoxy-2,5(10)-dien-17-one from estra-3-methoxy-2,5(10)-dien-17-ol have been conducted, comparing different oxidation methods, such as Oppenauer oxidation and oxidation with activated manganese dioxide (Zheng Jin-hong, 2010).

Biological and Medicinal Applications

  • 3-Methoxy-16-methyl-estra-2,5(10)-diene-16beta,17beta-diol and its derivatives have potential applications in medical and biological fields. For example, some derivatives have shown interaction with cytoplasmic and nuclear estrogen receptors, suggesting their use in understanding estrogen-related mechanisms (Ahmed et al., 2009).
  • Research on the inhibition of estrone sulfate-induced uterine growth by nonestrogenic steroidal inhibitors, including 2-methoxy derivatives, indicates the potential for medical applications in areas like cancer research (Ciobanu et al., 2003).

Miscellaneous Applications

  • Investigations into the reduction of aromatic steroidal A rings by lithium in ethyl amine provide insights into the complex chemistry of steroidal compounds, including 3-methoxy-16-methyl-estra-2,5(10)-diene-16beta,17beta-diol (Modica et al., 2002).
  • The synthesis and molecular structure study of various derivatives, such as 3-methoxy-7α-methyl-6-oxa-9β,14β-estra-1,3,5(10)-trien-17-one, provide further chemical understanding and potential applications in areas like antiradical activity (Selivanov et al., 2012).

properties

CAS RN

6968-86-1

Product Name

3-Methoxy-16-methyl-estra-2,5(10)-diene-16beta,17beta-diol

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

(8R,9S,13S,14S,16S,17R)-3-methoxy-13,16-dimethyl-4,6,7,8,9,11,12,14,15,17-decahydro-1H-cyclopenta[a]phenanthrene-16,17-diol

InChI

InChI=1S/C20H30O3/c1-19-9-8-15-14-7-5-13(23-3)10-12(14)4-6-16(15)17(19)11-20(2,22)18(19)21/h5,15-18,21-22H,4,6-11H2,1-3H3/t15-,16-,17+,18-,19+,20+/m1/s1

InChI Key

JDNSLVADAHWSEE-NADOGSGZSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@]([C@@H]2O)(C)O)CCC4=C3CC=C(C4)OC

SMILES

CC12CCC3C(C1CC(C2O)(C)O)CCC4=C3CC=C(C4)OC

Canonical SMILES

CC12CCC3C(C1CC(C2O)(C)O)CCC4=C3CC=C(C4)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methoxy-16-methyl-estra-2,5(10)-diene-16beta,17beta-diol
Reactant of Route 2
3-Methoxy-16-methyl-estra-2,5(10)-diene-16beta,17beta-diol
Reactant of Route 3
3-Methoxy-16-methyl-estra-2,5(10)-diene-16beta,17beta-diol
Reactant of Route 4
3-Methoxy-16-methyl-estra-2,5(10)-diene-16beta,17beta-diol
Reactant of Route 5
3-Methoxy-16-methyl-estra-2,5(10)-diene-16beta,17beta-diol
Reactant of Route 6
3-Methoxy-16-methyl-estra-2,5(10)-diene-16beta,17beta-diol

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